molecular formula C19H18ClN3O4S2 B15109602 N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide

N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide

Cat. No.: B15109602
M. Wt: 451.9 g/mol
InChI Key: QYCFGXDCVXFMIW-UHFFFAOYSA-N
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Description

N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiadiazole ring, a chlorobenzyl sulfonyl group, and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorobenzyl Sulfonyl Group: The chlorobenzyl sulfonyl group is introduced through a sulfonylation reaction, where the thiadiazole intermediate is treated with 4-chlorobenzyl chloride in the presence of a base such as triethylamine.

    Attachment of the Propoxybenzamide Moiety: The final step involves the coupling of the sulfonylated thiadiazole with 2-propoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), solvents like dichloromethane or ethanol, mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of microbial growth. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide
  • N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide
  • N-{5-[(4-bromobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide

Uniqueness

N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide stands out due to the presence of the chlorobenzyl group, which imparts unique chemical and biological properties. This group enhances the compound’s reactivity and allows for specific interactions with molecular targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C19H18ClN3O4S2

Molecular Weight

451.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-propoxybenzamide

InChI

InChI=1S/C19H18ClN3O4S2/c1-2-11-27-16-6-4-3-5-15(16)17(24)21-18-22-23-19(28-18)29(25,26)12-13-7-9-14(20)10-8-13/h3-10H,2,11-12H2,1H3,(H,21,22,24)

InChI Key

QYCFGXDCVXFMIW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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